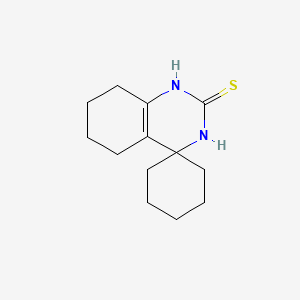

Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- is a useful research compound. Its molecular formula is C13H20N2S and its molecular weight is 236.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- is a unique organic compound belonging to the quinazoline family, characterized by its spiro structure. This compound has attracted attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The molecular formula of this compound is C13H20N2S, and it has a molecular weight of 236.38 g/mol .

Chemical Structure and Properties

The structural features of spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione include:

- Spiro Configuration : Two fused rings sharing a carbon atom.

- Thione Group : The presence of a thione group (–S=) that can participate in various chemical reactions.

- Nitrogen Atoms : Nitrogen atoms in the quinazoline ring may engage in protonation or coordination with metal ions.

These features contribute to its reactivity and potential biological activity .

Anticancer Activity

Research indicates that quinazoline derivatives often exhibit significant anticancer properties. Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione has been studied for its potential as a protein kinase inhibitor, which is crucial in cancer therapy. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

Antimicrobial Activity

The antimicrobial properties of spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione are also noteworthy. Similar compounds have demonstrated activity against various bacterial strains. For instance, derivatives have shown minimal inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 6b | 4 | Antibacterial |

| 6c | 8 | Antibacterial |

| 9b | 4 | Antifungal |

Case Studies

Several studies have investigated the biological activity of compounds related to spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione:

- Antitumor Activity :

- Antimicrobial Evaluation :

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions between spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione and specific biological targets. These studies provide insights into how the compound interacts at the molecular level with proteins involved in disease processes, which is crucial for understanding its pharmacodynamics and pharmacokinetics .

Aplicaciones Científicas De Investigación

Overview

Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- is a complex organic compound that belongs to the quinazoline family. This compound has garnered attention for its unique structural features and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula of this compound is C13H20N2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

Medicinal Chemistry

The unique structural features of spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione suggest potential applications in medicinal chemistry. Compounds with similar structures have been investigated for various pharmacological properties:

- Anti-inflammatory Activity : Quinazoline derivatives are known for their anti-inflammatory effects, which could be explored further with this compound.

- Analgesic Properties : Some derivatives have shown effectiveness in pain relief, suggesting that spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione may also exhibit similar properties.

- Anticancer Activity : Research indicates that quinazoline derivatives can act as protein kinase inhibitors, making them candidates for cancer treatment.

Biological Interaction Studies

Interaction studies involving this compound could focus on its binding affinity to various biological targets such as enzymes or receptors. Molecular docking studies may provide insights into how this compound interacts at the molecular level with proteins involved in disease processes.

Synthesis and Derivative Formation

The synthesis of spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione typically involves multi-step organic reactions aimed at optimizing yield and purity. The ability to create derivatives through modification of functional groups can lead to compounds with enhanced biological activity.

Case Studies and Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8'-Chloro-1'h-spiro[cyclohexane-1,4'-quinazolin]-2'(3'h)-one | Chlorine substitution on quinazoline | Anticancer properties |

| 3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one | Different spiro configuration | Anti-inflammatory effects |

| 4'(3'h)-one・1'H-Spiro[cyclohexane-1,2'-quinazolin] | Variations in ring structure | Potential analgesic activity |

This table highlights notable compounds that share structural similarities with spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione and their associated biological activities. The unique arrangement of functional groups in spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione may influence its interactions differently compared to other compounds.

Propiedades

IUPAC Name |

spiro[1,3,5,6,7,8-hexahydroquinazoline-4,1'-cyclohexane]-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2S/c16-12-14-11-7-3-2-6-10(11)13(15-12)8-4-1-5-9-13/h1-9H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFUEZMEJGCGKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3=C(CCCC3)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204352 |

Source

|

| Record name | Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5579-43-1 |

Source

|

| Record name | Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.